tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl)piperidine-1-carboxylate

Description

Structure and Synthesis

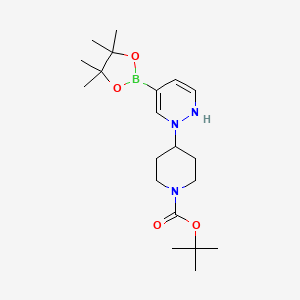

The compound tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl)piperidine-1-carboxylate features a pyridazine ring linked to a piperidine moiety via a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The tert-butyl carbamate (Boc) group serves as a protective group for the piperidine nitrogen, enabling selective deprotection under acidic conditions. This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely employed for boron-containing intermediates .

Applications

Boronic esters are pivotal in medicinal chemistry for their role in Suzuki couplings, which facilitate the construction of biaryl motifs in drug candidates. The pyridazine ring, being electron-deficient, enhances reactivity in cross-couplings and may confer unique binding properties in kinase inhibitors or other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34BN3O4/c1-18(2,3)26-17(25)23-12-9-16(10-13-23)24-14-15(8-11-22-24)21-27-19(4,5)20(6,7)28-21/h8,11,14,16,22H,9-10,12-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOXUSRHWCCTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(NC=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856239 | |

| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-17-5 | |

| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl)piperidine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a piperidine ring and a pyridazine moiety, both of which are known to influence pharmacological properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its potential as a therapeutic agent. Key areas of interest include:

- Antimicrobial Activity

- Inhibition of Enzymatic Targets

- Cytotoxicity in Cancer Cells

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar dioxaborolane structures have shown effective inhibition against various bacterial strains.

| Compound | Activity (MIC) | Target Organism |

|---|---|---|

| Compound A | 0.5 µg/mL | E. coli |

| Compound B | 1 µg/mL | S. aureus |

| Compound C | 0.25 µg/mL | P. aeruginosa |

2. Inhibition of Enzymatic Targets

The compound has been evaluated for its ability to inhibit specific enzymes implicated in disease pathways. Notably:

- N-myristoyltransferase (NMT) : A study demonstrated that similar compounds showed IC50 values around 0.1 µM against NMT in Trypanosoma brucei, indicating potential for treating parasitic infections .

- GSK-3β Inhibition : Compounds with structural similarities have been reported to inhibit GSK-3β with IC50 values as low as 8 nM, suggesting a role in neurodegenerative diseases .

3. Cytotoxicity in Cancer Cells

Studies have investigated the cytotoxic effects of related compounds on various cancer cell lines:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HT-22 | 20 | Moderate toxicity observed |

| BV-2 | >100 | Minimal toxicity |

These findings indicate that while some derivatives exhibit cytotoxicity, others maintain cell viability at therapeutic concentrations.

Case Studies

Case Study 1: Inhibition of Trypanosoma brucei

A series of experiments were conducted to evaluate the effectiveness of the compound against T. brucei. The results indicated that the compound could effectively inhibit parasite growth at low concentrations while showing selectivity over human cell lines.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results showed that certain modifications to the piperidine structure enhanced protective effects against neurodegeneration.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in pharmaceutical research, particularly in drug development. Its boron-containing moiety enhances the potential for biological activity by improving the pharmacokinetic properties of lead compounds.

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The incorporation of the pyridazinyl and piperidine moieties may enhance the selectivity and efficacy of these compounds against cancer cell lines. For instance, studies have demonstrated that boron-containing compounds can induce apoptosis in various cancer types through different mechanisms .

Neurological Disorders

The piperidine structure is known for its neuroactive properties. Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-1(2H)-yl)piperidine-1-carboxylate may be investigated for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia due to its ability to modulate neurotransmitter systems .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules.

Cross-Coupling Reactions

The boron atom in the dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds which are prevalent in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The presence of the piperidine and pyridazine groups allows for further functionalization reactions. These transformations can lead to the development of novel materials with tailored properties for specific applications such as sensors or catalysts .

Materials Science Applications

In materials science, this compound can be utilized to develop advanced materials with enhanced mechanical and thermal properties.

Polymer Chemistry

Incorporating this compound into polymer matrices may improve their thermal stability and mechanical strength. The boron-containing units can also enhance the flame retardancy of polymers .

Nanomaterials

Research into nanomaterials has highlighted the potential use of this compound in creating boron-doped carbon nanomaterials which exhibit unique electronic properties suitable for applications in electronics and photonics .

Case Study 1: Anticancer Efficacy

A study conducted on a series of boron-containing piperidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that modifications to the piperidine structure could enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Case Study 2: Organic Synthesis Innovations

In a synthetic chemistry project aimed at developing new anti-inflammatory agents, this compound was utilized as a key intermediate. The resulting compounds exhibited enhanced activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables its use as a coupling partner in palladium-catalyzed Suzuki–Miyaura reactions. These reactions typically form carbon–carbon bonds between aryl/heteroaryl halides and boronic acids/esters.

Key Reaction Conditions and Examples:

| Substrate | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Methyl 4-bromobenzoate | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80°C | 99% | |

| 3-Bromo-5-(trifluoromethyl)pyridine | Pd(PPh₃)₄, K₂CO₃ | THF | 60°C | 74% |

Mechanistic Insights :

-

The boronate ester acts as a nucleophile, transmetallating with the palladium catalyst to form intermediates that couple with aryl halides .

-

Steric and electronic factors of the pyridazine ring influence reaction rates and regioselectivity .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be removed under acidic conditions to generate free amines for further functionalization.

Typical Deprotection Protocol:

Application Example :

Removal of the Boc group enables subsequent acylation or alkylation reactions at the piperidine nitrogen .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes diverse transformations, including:

N-Alkylation/Arylation

-

Conditions : Mitsunobu reaction or nucleophilic substitution with alkyl/aryl halides .

-

Example : Reaction with 4-bromo-nitrobenzene forms arylpiperidine derivatives in 96% yield .

Ring-Opening Reactions

-

Reagents : Strong acids (e.g., H₂SO₄) or bases (e.g., LiAlH₄) .

-

Outcome : Conversion to open-chain amines or recyclization products .

Boronate Ester Transformations

The pinacol boronate group participates in reactions beyond cross-coupling:

Protodeboronation

Transesterification

-

Reagents : Diols (e.g., ethylene glycol) under anhydrous conditions .

-

Purpose : Modifies solubility or reactivity for specific synthetic applications .

Stability and Handling Considerations

-

Storage : Under inert atmosphere at 2–8°C to prevent hydrolysis of the boronate ester .

-

Light Sensitivity : Decomposes under prolonged UV exposure; requires amber glassware .

Comparative Reactivity with Analogues

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs, their distinguishing features, and applications:

Reactivity and Stability

- Electronic Effects : Pyridazine’s electron-deficient nature (target compound) enhances reactivity in Suzuki couplings compared to phenyl () or pyrazole () analogs, which may require activating groups for efficient coupling .

- Steric Factors: Substituents like methyl groups () or phenoxymethyl linkers () influence steric hindrance, affecting reaction rates and yields in cross-couplings.

- Boc Deprotection : All analogs undergo acid-mediated deprotection to yield free piperidine amines, critical for subsequent functionalization in drug development .

Preparation Methods

Synthetic Routes and General Strategy

The key synthetic approach to this compound involves palladium-catalyzed borylation of halogenated pyridazine or related heteroaryl precursors, followed by protection of the piperidine nitrogen with a tert-butyl carbamate group. The borylation typically uses bis(pinacolato)diboron (B2pin2) as the boron source.

- Starting Materials: Halogenated pyridazinyl-piperidine derivatives (e.g., 5-bromopyridazinyl or 5-iodopyridazinyl piperidine carbamates).

- Boronation Reagents: Bis(pinacolato)diboron (B2pin2).

- Catalysts: Palladium complexes such as bis(triphenylphosphine)palladium(II) chloride, tetrakis(triphenylphosphine)palladium(0), or 1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride.

- Base: Potassium acetate is commonly used.

- Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or 1,4-dioxane.

- Conditions: Typically conducted at 80–100 °C under an inert atmosphere (nitrogen or argon) for 2–24 hours.

This method is a variant of the Suzuki-Miyaura borylation reaction, widely employed for installing boronate ester groups on aromatic and heteroaromatic rings.

Detailed Reaction Conditions and Yields

The following table summarizes various conditions and yields reported for related borylation reactions leading to tert-butyl carbamate-protected boronate esters similar to the target compound:

| Catalyst and Ligand | Base | Solvent | Temperature (°C) | Time (h) | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| bis(triphenylphosphine)palladium(II) chloride | Potassium acetate | DMSO | 80 | 2 | Inert | 87.9 | High yield, standard conditions |

| tetrakis(triphenylphosphine)palladium(0) | Potassium acetate | DMSO | 80 | 2 | Inert | 83 | Slightly lower yield |

| 1,1'-bis(diphenylphosphino)ferrocene Pd(II)Cl2 | Potassium acetate | DMSO | 80 | 3 | Inert | 73 | Moderate yield |

| bis(triphenylphosphine)palladium(II) chloride | Potassium acetate | THF | 80 | 24 | Inert | 94 | Excellent yield in sealed tube |

| 1,1'-bis(diphenylphosphino)ferrocene Pd(II)Cl2 | Potassium acetate | 1,4-Dioxane | 90 | 1 | Inert | 90 | High yield |

| Isopropylmagnesium chloride (Grignard reagent) | - | THF | -10 to 20 | 2 | Inert | 61.5 | Two-step borylation via Mg intermediate |

| Potassium acetate (no catalyst) | Potassium acetate | DMSO | 80 | 2 | - | 40 | Low yield without catalyst |

Note: The inert atmosphere (nitrogen or argon) is critical to avoid oxidation of sensitive intermediates and catalysts.

Typical Procedure Outline

A representative preparation involves:

Setup: An oven-dried reaction vessel is charged with the halogenated pyridazinyl-piperidine carbamate, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst under an inert atmosphere.

Reaction: The mixture is stirred in DMSO or THF at 80 °C for 2–3 hours.

Workup: After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine to remove inorganic salts.

Purification: The crude product is purified by flash column chromatography, yielding the target boronate ester as a white solid or oil.

Mechanistic Considerations

- Catalyst Activation: Palladium(0) species generated in situ catalyze the oxidative addition of the aryl halide.

- Transmetalation: The bis(pinacolato)diboron transfers a boryl group to the palladium complex.

- Reductive Elimination: Forms the C–B bond, releasing the borylated product and regenerating the catalyst.

The tert-butyl carbamate group protects the piperidine nitrogen, preventing side reactions and facilitating purification.

Analytical Validation Post-Synthesis

- NMR Spectroscopy: ^1H and ^13C NMR confirm the chemical shifts consistent with the boronate ester and carbamate groups.

- High-resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Infrared Spectroscopy (IR): Shows characteristic carbamate C=O stretch (~1670 cm^-1).

- Purity: Typically >95% by HPLC or GC analysis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4, Pd(dppf)Cl2 |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Base | Potassium acetate |

| Solvent | DMSO, THF, or 1,4-dioxane |

| Temperature | 80–100 °C |

| Reaction Time | 2–24 hours |

| Atmosphere | Inert (N2 or Ar) |

| Yield | 73–94% depending on conditions |

| Purification | Flash chromatography |

Research Findings and Optimization Notes

- Longer reaction times and sealed tube conditions can improve yields up to 94%.

- Choice of palladium catalyst influences both yield and reaction rate.

- Use of DMSO as solvent generally provides good solubility and reaction efficiency.

- Grignard-based borylation methods are less common but can be used for sensitive substrates.

- Maintaining an inert atmosphere is critical to avoid catalyst deactivation.

Q & A

Q. What are the typical synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, often starting with the formation of the pyridazine core. A boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via Suzuki-Miyaura coupling or direct functionalization. Key steps include:

- Cyclopropylamine and thiocyanate reactions to form heterocyclic intermediates .

- Use of tert-butyl carbamate to protect the piperidine nitrogen during synthesis .

- Purification via silica gel chromatography or recrystallization . Optimal yields are achieved using catalysts (e.g., palladium for cross-couplings) and polar aprotic solvents (e.g., DMF or THF) under inert atmospheres .

Q. How should researchers purify and characterize this compound?

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is standard. Recrystallization from ethanol or acetonitrile may improve purity .

- Characterization : Confirm structure via / NMR (e.g., tert-butyl singlet at ~1.4 ppm), mass spectrometry (ESI-MS for molecular ion), and HPLC (>95% purity). X-ray crystallography (as in ) resolves stereochemical ambiguities .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use respiratory protection if aerosolization is possible .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the boronate ester .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) enhance Suzuki coupling efficiency .

- Solvents : Use degassed THF or dioxane to stabilize intermediates .

- Process Controls : Monitor reaction progress via TLC or in-situ FTIR. Scale-up requires controlled heating (e.g., microwave-assisted synthesis for rapid heating/cooling) .

Q. What strategies resolve contradictions in spectroscopic or stability data?

- Data Validation : Cross-check NMR/IR with computational modeling (e.g., DFT for expected chemical shifts) .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways. HPLC-MS identifies degradation products .

- Literature Comparison : Contrast findings with analogs like tert-butyl piperazine-carboxylates (e.g., ) to validate unexpected results .

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety facilitates aryl-aryl bond formation under mild conditions (e.g., room temperature, aqueous bases). Steric hindrance from methyl groups may reduce reactivity with bulky substrates .

- Hydrolysis Sensitivity : The boronate ester is prone to hydrolysis in protic solvents; use anhydrous conditions for long-term stability .

Q. What computational methods predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.